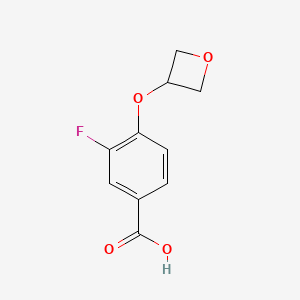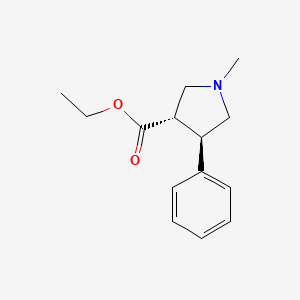![molecular formula C11H13N3O B1396261 Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one CAS No. 884049-52-9](/img/structure/B1396261.png)
Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one
Overview
Description
Spiro[piperidine-4,3’-pyrrolo[2,3-b]pyridin]-2’(1’H)-one is a nitrogen-containing heterocyclic compound This compound features a spiro structure, which means it has two rings that share a single atom
Preparation Methods
The synthesis of Spiro[piperidine-4,3’-pyrrolo[2,3-b]pyridin]-2’(1’H)-one typically involves multiple steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, a mixture of 3,4-dihydroxyspiro[cyclopentane-1,3’-pyrrolo[2,3-b]pyridin]-2’(1’H)-one in ethanol and water can be treated with sodium periodate, followed by the addition of ammonium hydroxide and palladium hydroxide for hydrogenation . Industrial production methods may vary but generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
Spiro[piperidine-4,3’-pyrrolo[2,3-b]pyridin]-2’(1’H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like sodium periodate.
Reduction: Hydrogenation using palladium hydroxide is a common method.
Substitution: The compound can undergo nucleophilic substitution reactions under appropriate conditions.
Common reagents include sodium periodate for oxidation and palladium hydroxide for reduction. Major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Spiro[piperidine-4,3’-pyrrolo[2,3-b]pyridin]-2’(1’H)-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Industry: The compound’s unique structure makes it valuable in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Spiro[piperidine-4,3’-pyrrolo[2,3-b]pyridin]-2’(1’H)-one involves its interaction with specific molecular targets. It is known to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can modulate various biological processes, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Spiro[piperidine-4,3’-pyrrolo[2,3-b]pyridin]-2’(1’H)-one can be compared with other nitrogen-containing heterocyclic compounds, such as pyrrolopyrazine derivatives. While both types of compounds exhibit significant biological activities, Spiro[piperidine-4,3’-pyrrolo[2,3-b]pyridin]-2’(1’H)-one is unique due to its spiro structure, which provides distinct chemical and biological properties .
Similar compounds include:
- Pyrrolopyrazine derivatives
- Pyrrolone derivatives
- Pyrrolidinone derivatives
These compounds share some structural similarities but differ in their specific chemical and biological properties.
Properties
IUPAC Name |
spiro[1H-pyrrolo[2,3-b]pyridine-3,4'-piperidine]-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c15-10-11(3-6-12-7-4-11)8-2-1-5-13-9(8)14-10/h1-2,5,12H,3-4,6-7H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFUXCQOFURYMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=C(NC2=O)N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60718179 | |
| Record name | Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884049-52-9 | |
| Record name | Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do these Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one derivatives interact with ITK and BTK, and what are the downstream effects of this interaction?
A1: The provided research paper [] focuses primarily on the synthesis and in vitro antiproliferative activity of these compounds against ITK and BTK-expressing cancer cell lines. While the exact mechanism of action is not elaborated upon in this study, it is suggested that these compounds likely act as ATP-competitive inhibitors. This means they compete with ATP for binding to the active site of these kinases, thereby preventing phosphorylation of downstream signaling molecules. This inhibition of ITK and BTK can lead to the disruption of critical signaling pathways involved in cell proliferation, survival, and activation of immune cells, ultimately contributing to their anti-cancer effects in the tested cell lines.
Q2: What is the impact of structural modifications on the activity of these compounds?
A2: The study investigated the structure-activity relationship (SAR) by synthesizing a series of this compound derivatives with varying substituents at the N-acyl and C-5 aryl positions. They discovered that:
- Compounds with a C-5 benzodioxole group and gem-dialkyl group attached to the carbonyl on the piperidine ring (compounds 11 and 12) demonstrated potent antiproliferative activity against ITK-high Jurkat and CEM cell lines [].
- A biotin analogue (compound 14) emerged as a promising inhibitor of BTK-high RAMOS cells [].
- Compound 15, featuring a cyclopropyl group attached to the carbonyl on the piperidine ring, exhibited good activity against both ITK and BTK cell lines [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


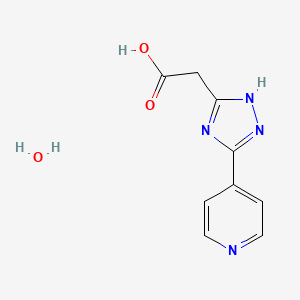
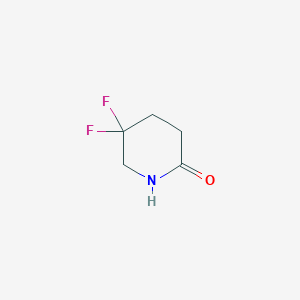
![N'-[1-Amino-1-m-tolylmethylidene]-hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1396181.png)

![Spiro[2.3]hexan-1-amine](/img/structure/B1396184.png)
![Spiro[2.3]hexan-4-amine](/img/structure/B1396185.png)
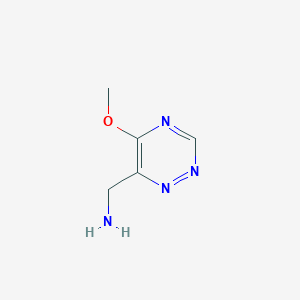

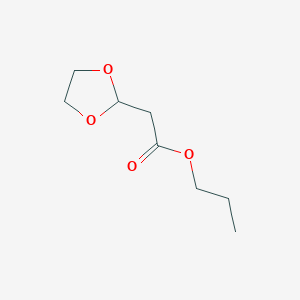
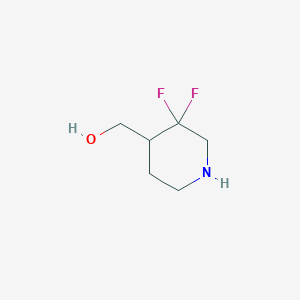
![3-Methyl-7-(trifluoromethyl)pyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B1396193.png)

